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Physicochemical Properties and Absorption Profile

Delavirdine's absorption is primarily governed by its pH-dependent solubility [1] [2]. The drug is rapidly

absorbed after oral administration [3] [4]. The key factors influencing its absorption are summarized in the

table below.

Parameter Characteristics & Quantitative Data

Solubility pH-dependent [1] [5] [2]

Bioavailability >60% to 85% ± 25% [3] [6]

Effect of Food Absorption unaffected by food [3]

Time to Peak (Tmax) Approximately 1 hour [4]

Major Absorption
Challenge

Interaction with gastric buffering agents; concurrent administration with buffered
didanosine reduces delavirdine exposure in single-dose studies [5] [7]

A significant challenge for delavirdine's absorption is its interaction with medications that alter gastric pH.

The buffering agents in didanosine formulations can reduce delavirdine absorption. A single-dose study

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s525592?utm_src=pdf-body
https://www.smolecule.com/products/s525592?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17535044/
https://link.springer.com/article/10.2165/00044011-200323050-00002
https://go.drugbank.com/drugs/DB00705
https://www.glowm.com/resources/glowm/cd/pages/drugs/d011.html
https://pubmed.ncbi.nlm.nih.gov/17535044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163679/
https://link.springer.com/article/10.2165/00044011-200323050-00002
https://go.drugbank.com/drugs/DB00705
https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/delavirdine
https://go.drugbank.com/drugs/DB00705
https://www.glowm.com/resources/glowm/cd/pages/drugs/d011.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC163679/
https://pubmed.ncbi.nlm.nih.gov/8980774/
https://www.smolecule.com/products/s525592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


showed that concurrent administration decreased delavirdine's Cmax by approximately 51% and its AUC by

38% [5] [7]. However, a multiple-dose steady-state study found that while Cmax was significantly lower

when taken together, the critical AUC was not significantly different, suggesting this interaction may be

less consequential in long-term therapy [1] [2].

Distribution and Protein Binding

Once absorbed, delavirdine is extensively distributed throughout the body, though it does not significantly

penetrate the blood-brain barrier [8].

Parameter Findings

Protein Binding Extensive (approximately 98%), primarily to albumin [3] [4].

Volume of Distribution Not fully characterized in available literature.

| Distribution into Tissues & Fluids | Cerebrospinal Fluid (CSF): Limited penetration (about 0.4% of

plasma levels) [4]. Saliva and Semen: Low levels detected (approx. 6% and 2% of plasma, respectively) [4].

Brain: Parent drug does not significantly cross BBB; its N-isopropylpyridinepiperazine metabolite is present

in the brain at levels 2-3 times higher than in plasma [8]. |

Metabolism and Elimination Pathways

Delavirdine undergoes extensive hepatic metabolism and exhibits nonlinear, dose-dependent

pharmacokinetics [3] [8]. The primary metabolic pathways and elimination characteristics are visualized

below.
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Delavirdine is primarily metabolized by CYP3A into multiple inactive metabolites via several pathways, with

excretion in both urine and feces.

The metabolism involves several pathways, with the major enzymes being Cytochrome P450 3A (CYP3A),

and potentially CYP2D6 [3] [4]. Delavirdine itself is a potent inhibitor of the CYP3A enzyme, which leads

to nonlinear pharmacokinetics—meaning its half-life increases with higher doses due to autoinhibition of

its own metabolism [3] [4]. The mean elimination half-life at a clinical dose of 400 mg three times daily is

reported to be 5.8 hours [3] [4].
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Key Experimental Protocols

The data on delavirdine's absorption and distribution are derived from specific clinical and preclinical study

designs. Key methodologies include:

Multiple-Dose Pharmacokinetic Study in HIV-Infected Patients [1] [2]:

Design: A randomized, open-label, crossover study in 11 HIV-infected patients stabilized on

didanosine.
Intervention: Patients received their prescribed didanosine either concurrently with or one hour

after delavirdine mesylate (400 mg every 8 hours) for 14 days per regimen.
Measurement: Pharmacokinetic parameters (AUC, Cmax) for both drugs were determined at

baseline, day 14, and day 28.

Single-Dose Drug Interaction Study [5] [7]:

Design: A three-way crossover study in 12 HIV-infected patients.

Interventions: Single doses of didanosine (buffered tablet) and delavirdine were administered
alone, concurrently, and with didanosine given one hour after delavirdine.

Measurement: Serum concentration-time profiles were analyzed to calculate AUC and Cmax.

Preclinical Metabolism and Disposition Study [8]:

Model: CD-1 mice administered single and multiple oral doses of radiolabeled delavirdine
mesylate.

Measurements: Radioactivity was tracked in excreta, plasma, and tissues. Metabolites in
plasma, urine, and bile were identified using mass spectrometry and NMR spectroscopy.

Important Clinical and Research Implications

Managing Drug-Drug Interactions: The interaction with drugs that increase gastric pH (e.g.,

antacids, H2-receptor antagonists) necessitates dosing separation or avoidance [4]. The interaction
with didanosine appears less critical at steady state, allowing for co-administration to improve

adherence [1] [2].
Transporter Interactions: Delavirdine is not a P-glycoprotein (Pgp) substrate but can inhibit Pgp,

Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs),
and may induce Pgp expression [6]. This is a vital consideration in drug combination regimens.

Formulation Stability: The physical stability of delavirdine mesylate in solid dosage forms can be
affected by humidity, potentially leading to conversion to the free base and reduced dissolution [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s525592?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17535044/
https://link.springer.com/article/10.2165/00044011-200323050-00002
https://go.drugbank.com/drugs/DB00705
https://www.glowm.com/resources/glowm/cd/pages/drugs/d011.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC163679/
https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/delavirdine
https://pubmed.ncbi.nlm.nih.gov/8980774/
https://pubmed.ncbi.nlm.nih.gov/9224777/
https://www.smolecule.com/products/b525592#absorption-and-distribution-of-delavirdine-mesylate
https://www.smolecule.com/products/b525592#absorption-and-distribution-of-delavirdine-mesylate
https://www.smolecule.com/products/b525592#absorption-and-distribution-of-delavirdine-mesylate
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s525592?utm_src=pdf-bulk
https://www.smolecule.com/products/s525592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s525592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

